molecular formula C10H14N2O2S B2883068 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 1174868-30-4

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No.: B2883068
CAS No.: 1174868-30-4
M. Wt: 226.29
InChI Key: YESZFUIPTKBKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2S It is known for its unique structure, which includes a thiophene ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to interact with biological targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and piperazine moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESZFUIPTKBKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.